molecular formula C13H13BrN2O2 B5221843 N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5221843
M. Wt: 309.16 g/mol
InChI Key: YOYFJFBLYCFQCQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound with a complex structure that includes a brominated phenyl group, a dimethyl-substituted oxazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. One common method involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol . This intermediate is then subjected to further reactions to introduce the oxazole ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency . The use of catalysts and specific solvents can also play a crucial role in the industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl boronic acids for substitution reactions and oxidizing agents for oxidation reactions . Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and the oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways . The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both the oxazole ring and the carboxamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYFJFBLYCFQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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